N-benzyl-N'-(2-hydroxypropyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

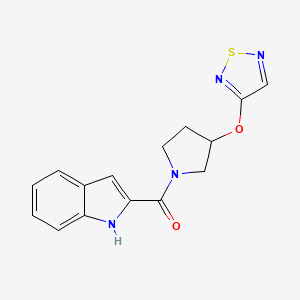

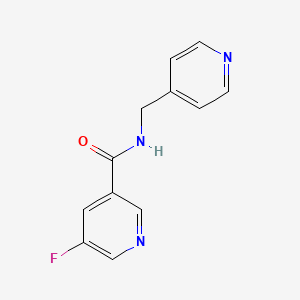

N-benzyl-N'-(2-hydroxypropyl)oxamide, also known as BHPO, is a chemical compound that has attracted significant attention in scientific research due to its potential pharmacological applications. BHPO is a white crystalline powder that is soluble in water and organic solvents. This compound has been synthesized using various methods, and its synthesis is relatively simple.

Scientific Research Applications

Catalytic Applications and Synthetic Methodologies

Rhodium-Catalyzed Oxidative Coupling : A study by Song et al. (2010) developed a high-yield synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation of benzamides. This method highlights the potential for N-benzyl-N'-(2-hydroxypropyl)oxamide analogs in facilitating the construction of heterocycles through catalytic processes (Song et al., 2010).

One-Pot Synthesis of Benzo[b][1,4]oxazins : Zhang et al. (2018) reported an atom-efficient one-pot protocol for synthesizing multisubstituted 2-hydroxy-benzo[b][1,4]oxazins from N-(2-hydroxylaryl)enaminones. The process utilized a PIDA-mediated intramolecular trapping reaction, indicating the versatility of hydroxyl and amide functionalities in complex molecule synthesis (Zhang et al., 2018).

Material Science and Photocatalysis

- Photocatalytic Activity for Water Decontamination : Research by Bessekhouad et al. (2005) on Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions explored their potential in water decontamination and oxidation processes under visible light. This study suggests that compounds with oxamide functionalities could play a role in developing advanced materials for environmental applications (Bessekhouad et al., 2005).

Advanced Oxidation Processes

- Electrochemical Advanced Oxidation Processes : A study by Garcia-Segura and Brillas (2011) investigated the mineralization of oxalic and oxamic acids by electrochemical advanced oxidation processes (EAOPs) using a boron-doped diamond anode. This reflects the potential for this compound to be involved in environmental remediation and waste treatment through advanced oxidation technologies (Garcia-Segura & Brillas, 2011).

Mechanism of Action

properties

IUPAC Name |

N-benzyl-N'-(2-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9(15)7-13-11(16)12(17)14-8-10-5-3-2-4-6-10/h2-6,9,15H,7-8H2,1H3,(H,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZSNABHFGBXJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2520267.png)

![6-(2,5-Dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520269.png)

![Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520270.png)

![6-Cyclopropyl-2-[[1-(4-fluorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2520271.png)

![3-[Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2520272.png)

![methyl 4-[({5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2520274.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2520276.png)

![3-butyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2520277.png)

![N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2520284.png)